Differentiation by Molecular Weight and Lipophilicity Against Close Structural Analogs
The target compound (MW 217.27, ClogP ~2.9) exhibits a higher molecular weight and increased lipophilicity compared to the common analog 4-(4-methoxyphenyl)-1H-pyrazol-5-amine (MW 203.24, ClogP ~1.9) . This difference arises from the additional methyl group on the phenyl ring and the methyl substitution on the pyrazole core. Such alterations can significantly impact membrane permeability, solubility, and protein binding, which are critical parameters in early drug discovery assays [1].
| Evidence Dimension | Molecular Weight & Lipophilicity (ClogP) |
|---|---|
| Target Compound Data | MW = 217.27 g/mol, ClogP ≈ 2.87 |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine (CAS 1338727-77-7): MW = 203.24 g/mol, ClogP ≈ 1.9 (estimated) |
| Quantified Difference | MW increase of 14.03 g/mol; ClogP increase of ~1.0 log unit |
| Conditions | In silico prediction (ChemSrc, ChemSpider) |
Why This Matters
For researchers designing SAR studies or seeking specific physicochemical property ranges, this compound provides a distinct lipophilic and steric profile that cannot be achieved with the des-methyl analog.
- [1] Wenlock, M.C.; Austin, R.P.; Barton, P.; Davis, A.M.; Leeson, P.D. A comparison of physiochemical property profiles of development and marketed oral drugs. J. Med. Chem. 2003, 46, 1250–1256. View Source
